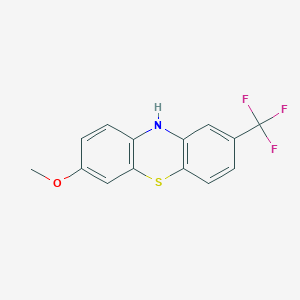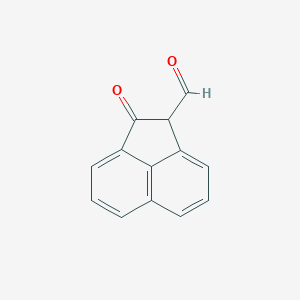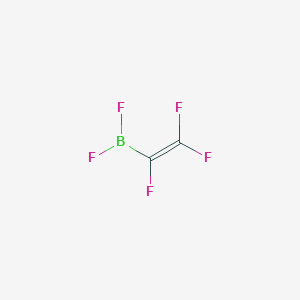
Borane, difluoro(trifluoroethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of borane, difluoro(trifluoroethenyl)- typically involves the reaction of trifluoroethylene with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_2\text{H}_2\text{F}_3 + \text{BF}_3 \rightarrow \text{C}_2\text{BF}_5 ]
Industrial Production Methods: Industrial production of borane, difluoro(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Borane, difluoro(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form simpler boron-fluorine compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Boron oxides and fluorinated ethylene derivatives.
Reduction: Simpler boron-fluorine compounds.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
Borane, difluoro(trifluoroethenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of borane, difluoro(trifluoroethenyl)- involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction facilitates various chemical transformations, including the formation of carbon-boron bonds and the activation of small molecules .
Comparaison Avec Des Composés Similaires
Trifluorovinylborane: Similar in structure but lacks the difluoro group.
Difluoroborane: Contains boron and fluorine but lacks the ethylene group.
Trifluoroborane: Another boron-fluorine compound with different reactivity.
Uniqueness: Borane, difluoro(trifluoroethenyl)- is unique due to the presence of both difluoro and trifluoroethylene groups, which impart distinct reactivity and stability. This makes it a valuable reagent in various chemical reactions and applications .
Propriétés
Numéro CAS |
1511-68-8 |
|---|---|
Formule moléculaire |
C2BF5 |
Poids moléculaire |
129.83 g/mol |
Nom IUPAC |
difluoro(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C2BF5/c4-1(2(5)6)3(7)8 |
Clé InChI |
BUQUFUWYDVDGHJ-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


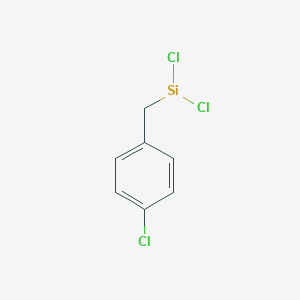
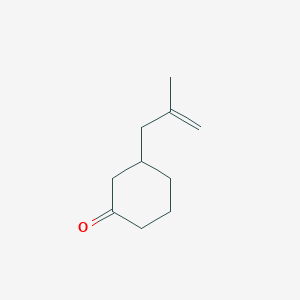

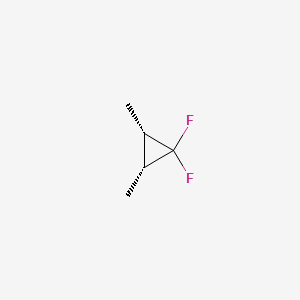
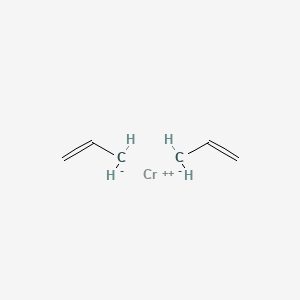
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
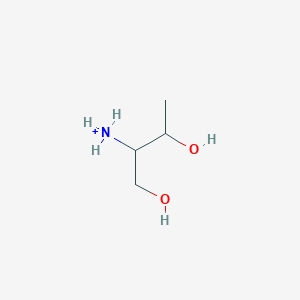
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)

